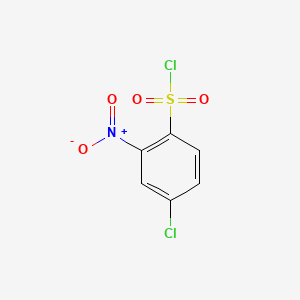

4-Chloro-2-nitrobenzenesulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 81212. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO4S/c7-4-1-2-6(14(8,12)13)5(3-4)9(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYESTQKHIPXVIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)[N+](=O)[O-])S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10196483 | |

| Record name | 4-Chloro-2-nitrophenylsulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4533-96-4 | |

| Record name | 4-Chloro-2-nitrobenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4533-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-nitrophenylsulfonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004533964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4533-96-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81212 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-2-nitrophenylsulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-nitrophenylsulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.615 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLORO-2-NITROPHENYLSULFONYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U62Q3CF4S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to 4-Chloro-2-nitrobenzenesulfonyl chloride (CAS 4533-96-4): From Synthesis to Strategic Application

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Reagent

In the landscape of modern organic synthesis, 4-Chloro-2-nitrobenzenesulfonyl chloride, identified by its CAS number 4533-96-4, stands out as a pivotal reagent.[1][2] While its formal name is descriptive, it is more commonly recognized in the field by the function it imparts: the introduction of the 4-chloro-2-nitrobenzenesulfonyl, or "nosyl" (Ns), group. This compound is not merely an intermediate; it is a strategic tool, particularly for the protection and subsequent activation of amine functionalities within complex molecular architectures.[3][4]

Appearing as a pale yellow to beige, hygroscopic solid, its true value lies in the unique chemical properties conferred by the specific arrangement of its chloro, nitro, and sulfonyl chloride groups.[3][5] This guide, grounded in practical application and mechanistic understanding, will explore the synthesis, properties, and strategic deployment of this versatile molecule, providing researchers with the insights necessary to leverage its full potential in pharmaceutical and natural product synthesis.

Core Physicochemical & Spectroscopic Profile

A comprehensive understanding of a reagent's physical and spectral characteristics is fundamental to its effective use. The data below are essential for reaction planning, characterization, and safety assessments.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 4533-96-4 | [1][2][6] |

| Molecular Formula | C₆H₃Cl₂NO₄S | [1][3] |

| Molecular Weight | 256.06 g/mol | [1][3] |

| Appearance | Pale yellow to beige crystalline solid | [3][5] |

| Melting Point | 75-79 °C | [3][6] |

| Solubility | Soluble in polar aprotic solvents (e.g., DMSO, acetone); Insoluble in water. | [5] |

| Key Characteristic | Hygroscopic; reacts with moisture. | [3][5] |

Table 2: Key Spectroscopic Data

| Spectroscopic Method | Characteristic Features | Source(s) |

| Infrared (IR) | Asymmetric NO₂ stretch: ~1527 cm⁻¹; Symmetric NO₂ stretch: ~1350 cm⁻¹; S-Cl stretch: ~375 cm⁻¹ (far-IR). | [3] |

| Mass Spectrometry (MS) | The molecular ion cluster exhibits a characteristic 9:6:1 intensity ratio, which is a diagnostic feature for compounds containing two chlorine atoms. A common fragment is observed at m/z 210, corresponding to the loss of the NO₂ group. | [3] |

Synthesis: A Controlled Electrophilic Aromatic Substitution

The most direct and industrially relevant synthesis of this compound is the chlorosulfonation of ortho-chloronitrobenzene.[3] This is an electrophilic aromatic substitution where chlorosulfonic acid serves as the sulfonating agent.

Causality Behind the Method: The success of this synthesis hinges on precise temperature control and reactant stoichiometry. The electron-withdrawing nature of the existing nitro and chloro groups on the benzene ring deactivates it towards electrophilic attack. Therefore, forcing conditions, including excess chlorosulfonic acid (typically 4-5 molar equivalents) and elevated temperatures, are necessary to drive the reaction to completion. A stepwise heating protocol (e.g., initiating at 100°C and incrementally increasing to 120-130°C) is critical to ensure complete conversion and prevent the formation of undesired byproducts.[3][7]

Caption: High-level workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Chlorosulfonation

-

Setup: In a fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a reflux condenser connected to a gas scrubber (to neutralize evolving HCl gas).

-

Charging: Charge the flask with ortho-chloronitrobenzene (1.0 mol). Cautiously and with stirring, add chlorosulfonic acid (4.5 mol) to the flask, maintaining the temperature below 30°C with an ice bath.

-

Reaction: Gradually heat the reaction mixture to 100°C and maintain for 1 hour. The evolution of HCl gas will be observed.

-

Temperature Ramp: Increase the temperature to 110°C for 1 hour, and then to 120°C for another hour to ensure the reaction goes to completion.[3]

-

Workup: After cooling the mixture to room temperature, carefully pour it into a large beaker containing a slurry of crushed ice and water. This will hydrolyze any remaining chlorosulfonic acid and precipitate the product.

-

Isolation: Stir the slurry until all the ice has melted. Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

-

Drying: Dry the pale-yellow solid product under vacuum to yield this compound.

The Nosyl Group: A Keystone in Amine Protection Strategy

The primary application of this compound is to install the nosyl (Ns) protecting group onto primary and secondary amines.[3][4] The resulting nosylamide is a robust yet selectively cleavable derivative that offers significant advantages in multi-step synthesis.

Pillars of the Nosyl Group's Utility:

-

Orthogonality: This is the most crucial advantage. The nosyl group is stable under the strongly acidic conditions used to remove acid-labile groups like Boc (tert-butyloxycarbonyl) and the hydrogenolysis conditions used to cleave Cbz (benzyloxycarbonyl) groups.[4] This orthogonality allows for the selective deprotection of one amine in the presence of others, a common challenge in peptide and polyamine synthesis.

-

Mild Deprotection: Unlike the often harsh conditions required to cleave other sulfonyl groups (e.g., tosyl), the nosyl group is readily removed under mild, neutral, or slightly basic conditions using a thiol nucleophile.[4]

-

N-H Acidification & Activation: The potent electron-withdrawing effect of the ortho-nitro group significantly acidifies the N-H proton of a primary nosylamide. This facilitates N-alkylation reactions under relatively mild basic conditions, a strategy famously exploited in the Fukuyama Amine Synthesis.[4][8]

-

Crystalline Derivatives: Nosyl-protected amines are frequently crystalline solids, which greatly simplifies their purification by recrystallization, a practical benefit that cannot be overstated.[4]

Sources

- 1. 4-Chloro-2-nitrophenylsulfonyl chloride | C6H3Cl2NO4S | CID 20631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. keyorganics.net [keyorganics.net]

- 3. Buy this compound | 4533-96-4 [smolecule.com]

- 4. benchchem.com [benchchem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Sigma Aldrich this compound 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 7. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]

- 8. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

An In-depth Technical Guide to the Synthesis of 4-Chloro-2-nitrobenzenesulfonyl Chloride from o-Chloronitrobenzene

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-chloro-2-nitrobenzenesulfonyl chloride, a key intermediate in the pharmaceutical and fine chemical industries. The primary focus is on the direct chlorosulfonation of o-chloronitrobenzene using chlorosulfonic acid. This document delves into the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, and outlines critical safety considerations. Furthermore, it covers the analytical techniques essential for the characterization and purity assessment of the final product, ensuring a self-validating and reproducible synthetic process. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough and practical understanding of this important chemical transformation.

Introduction

This compound is a vital building block in organic synthesis, primarily utilized in the preparation of various pharmaceutical compounds, dyes, and agricultural chemicals. Its utility stems from the presence of multiple reactive sites: the sulfonyl chloride group, which readily reacts with nucleophiles such as amines and alcohols, and the nitro and chloro substituents on the aromatic ring, which can be further functionalized.

The most common and industrially viable method for its preparation is the direct electrophilic aromatic substitution of o-chloronitrobenzene with a chlorosulfonating agent.[1] This guide will focus on the use of chlorosulfonic acid as the reagent of choice due to its effectiveness and established use in large-scale production. Alternative synthetic routes, such as the diazotization of 4-chloro-2-nitroaniline followed by reaction with sulfur dioxide and a chlorine source, exist but are often less direct and may involve more hazardous intermediates.[2]

This document will provide a detailed exploration of the chlorosulfonation of o-chloronitrobenzene, emphasizing the causal relationships between reaction parameters and the resulting yield and purity. By understanding the "why" behind each step, researchers can troubleshoot and optimize the synthesis for their specific needs.

Reaction Mechanism and Rationale

The synthesis of this compound from o-chloronitrobenzene is a classic example of an electrophilic aromatic substitution reaction. The key to this transformation is the generation of a potent electrophile from chlorosulfonic acid that can attack the electron-rich aromatic ring of the starting material.

Generation of the Electrophile

In the presence of excess chlorosulfonic acid, an equilibrium is established that generates the highly electrophilic chlorosulfonium ion (SO₂Cl⁺).[3] This process is analogous to the formation of the nitronium ion (NO₂⁺) in nitration reactions.[4] The reaction can be envisioned as the protonation of one molecule of chlorosulfonic acid by another, followed by the loss of a chloride ion and water to form the active electrophile. While the exact mechanism can be complex and may involve multiple equilibrium steps, the formation of the SO₂Cl⁺ species is the critical initiating event.[5]

Electrophilic Aromatic Substitution

The o-chloronitrobenzene substrate contains two substituents on the aromatic ring: a chlorine atom and a nitro group. The chlorine atom is an ortho-, para-director, while the nitro group is a meta-director. Both are deactivating groups, meaning they reduce the overall reactivity of the benzene ring towards electrophilic attack. However, the directing effects of the substituents determine the position of the incoming sulfonyl chloride group.

The chlorine atom at position 1 directs incoming electrophiles to the ortho (position 2) and para (position 4) positions. The nitro group at position 2 directs to the meta positions (positions 4 and 6). The positions are numbered starting from the carbon bearing the chlorine atom. Both groups, therefore, direct the incoming electrophile to position 4. This alignment of directing effects strongly favors the formation of the desired this compound isomer.

The reaction proceeds through a standard electrophilic aromatic substitution mechanism, involving the attack of the aromatic ring on the chlorosulfonium ion to form a resonance-stabilized carbocation intermediate (a sigma complex). A subsequent deprotonation step, typically facilitated by a chloride ion or another molecule of chlorosulfonic acid acting as a base, restores the aromaticity of the ring and yields the final product.

Experimental Protocol: A Self-Validating System

This section provides a detailed, step-by-step methodology for the synthesis of this compound. The quantities and conditions have been optimized to provide a high yield and purity of the target compound.[6]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |

| o-Chloronitrobenzene | 157.55 | 157.5 g | 1.0 | ≥99% |

| Chlorosulfonic Acid | 116.52 | 466.1 g (270 mL) | 4.0 | ≥99% |

| Crushed Ice | 18.02 | ~2 kg | - | - |

| Petroleum Ether | - | As needed | - | ACS Grade |

Equipment

-

1 L three-necked round-bottom flask

-

Mechanical stirrer

-

Heating mantle with a temperature controller

-

Dropping funnel

-

Reflux condenser with a gas outlet connected to a gas trap (for HCl)

-

Thermometer

-

Large beaker (4 L)

-

Büchner funnel and filter flask

-

Vacuum source

Step-by-Step Procedure

-

Reaction Setup: In a fume hood, equip a dry 1 L three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. Attach a reflux condenser to the central neck and ensure the outlet is connected to a gas trap containing a sodium hydroxide solution to neutralize the evolved hydrogen chloride gas.

-

Charging the Reactor: Charge the flask with 157.5 g (1.0 mol) of o-chloronitrobenzene.

-

Addition of Chlorosulfonic Acid: Slowly add 466.1 g (4.0 mol) of chlorosulfonic acid to the o-chloronitrobenzene via the dropping funnel with continuous stirring. The addition is exothermic, and the temperature should be monitored.

-

Controlled Heating: Once the addition is complete, begin to heat the reaction mixture. A stepwise heating profile is crucial for optimal results.[2]

-

Heat the mixture to 100°C and maintain this temperature for 1 hour.

-

Increase the temperature to 110°C and hold for an additional hour.

-

Finally, raise the temperature to 120°C and maintain for 4 hours.[6] The reaction is considered complete when the evolution of hydrogen chloride gas subsides.

-

-

Reaction Quenching and Product Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. In a large 4 L beaker, prepare a slurry of approximately 2 kg of crushed ice and water. Very slowly and carefully, with vigorous stirring, pour the reaction mixture onto the ice. This step is highly exothermic and will generate a large amount of HCl gas; therefore, it must be performed in a well-ventilated fume hood. The product will precipitate as a solid.[7]

-

Isolation of the Crude Product: Allow the ice to melt completely, and then collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water until the washings are neutral to litmus paper.

-

Purification by Recrystallization: The crude product can be purified by recrystallization from a non-polar or low-polarity solvent such as petroleum ether to achieve high purity.[6] Dissolve the crude product in a minimal amount of hot petroleum ether, filter while hot to remove any insoluble impurities, and then allow the filtrate to cool slowly to induce crystallization.

-

Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at a temperature below 50°C to avoid decomposition. The expected yield of the purified product is approximately 81.5%, with a purity of over 99%.[6]

Safety Considerations: A Pillar of Trustworthiness

The synthesis of this compound involves the use of highly corrosive and reactive chemicals. Adherence to strict safety protocols is paramount.

-

Chlorosulfonic Acid: This reagent is extremely corrosive and reacts violently with water, releasing large amounts of heat and toxic hydrogen chloride gas.[8] It can cause severe burns to the skin and eyes and is harmful if inhaled.[9][10] Always handle chlorosulfonic acid in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical splash goggles.[11] A face shield is also recommended.[11] Ensure that no water is present in the reaction setup.[12]

-

Hydrogen Chloride Gas: The reaction evolves significant quantities of HCl gas. A gas trap containing a basic solution (e.g., sodium hydroxide) must be used to neutralize the gas before it is released into the atmosphere.

-

Reaction Quenching: The addition of the reaction mixture to ice and water is a highly exothermic process. This step must be performed slowly and with extreme caution to control the rate of heat and gas evolution.

-

Personal Protective Equipment (PPE): At all stages of the synthesis, appropriate PPE must be worn. This includes, but is not limited to, safety glasses with side shields or chemical splash goggles, a flame-resistant lab coat, and chemical-resistant gloves (e.g., butyl rubber or Viton).[10]

-

Emergency Procedures: An emergency eyewash station and safety shower should be readily accessible.[10] In case of skin contact with chlorosulfonic acid, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[8] For inhalation, move the individual to fresh air and seek immediate medical assistance.[10]

Characterization and Analytical Techniques

To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.

Melting Point

The melting point of the purified product should be determined and compared to the literature value. The reported melting point for this compound is in the range of 63-67°C.[13] A sharp melting point close to the literature value is a good indicator of high purity.

Spectroscopic Methods

-

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for confirming the presence of key functional groups. The IR spectrum of this compound will exhibit characteristic absorption bands for the sulfonyl chloride and nitro groups. The S=O stretching vibrations are expected to appear in the regions of 1380-1370 cm⁻¹ (asymmetric) and 1180-1170 cm⁻¹ (symmetric).[2] The nitro group will show strong absorptions corresponding to its asymmetric and symmetric stretching vibrations.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed structural information and confirm the substitution pattern on the aromatic ring. Due to the reactive nature of the sulfonyl chloride group, aprotic deuterated solvents such as chloroform-d (CDCl₃) or acetone-d₆ should be used for NMR analysis.[14]

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the product and to analyze its fragmentation pattern, further confirming its structure.

Chromatographic Techniques

-

High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for assessing the purity of the final product and for quantifying any impurities. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (often with a small amount of acid like formic or phosphoric acid) is typically used.[15]

-

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the sulfonyl chloride is often derivatized to a more stable sulfonamide by reacting it with an amine.[14] This allows for the separation and identification of the desired product and any related impurities.

Visualizations and Diagrams

Reaction Pathway

Caption: Electrophilic aromatic substitution mechanism.

Experimental Workflow

Caption: Overview of the synthetic workflow.

Conclusion

The synthesis of this compound via the direct chlorosulfonation of o-chloronitrobenzene is a robust and scalable method. This guide has provided a comprehensive framework for this process, from the fundamental principles of the reaction mechanism to a detailed, practical experimental protocol. By emphasizing the importance of a controlled, stepwise heating profile and meticulous safety precautions, researchers can confidently and safely execute this synthesis. The outlined analytical techniques form an integral part of a self-validating system, ensuring the production of a high-purity final product suitable for downstream applications in pharmaceutical and chemical research and development.

References

-

SlideServe. (2024). Safety Measures and Handling Protocols for Chlorosulphonic Acid. Retrieved from [Link]

- Google Patents. (n.d.). JP2588580B2 - Method for producing 2-chloro-5-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride.

- Google Patents. (n.d.). CN1143844C - The preparation method of nitrobenzene sulfonyl chloride.

-

PrepChem.com. (n.d.). Synthesis of sodium 2-chloro-5-nitrobenzene sulfinate. Retrieved from [Link]

- Google Patents. (n.d.). CN101570501B - Method for synthesizing p-nitrobenzenesulfonyl chloride.

-

NCBI. (n.d.). 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. Retrieved from [Link]

- Google Patents. (n.d.). DE3714611A1 - Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride.

-

Reddit. (2020). So, I'm working on chlorosulfonation, I can't find a mechanism with benzene, so I tried to do it, but I feel there's something wrong... Can someone explain me properly the mechanism of chlorosulfonation ? Retrieved from [Link]

-

Brainly.in. (2024). Relationship between chlorosulphonation and nitration. Retrieved from [Link]

-

SIELC Technologies. (2018). Benzenesulfonyl chloride, 4-chloro-3-nitro-. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015). What is the mechanism of chlorosulfonation of benzene? Retrieved from [Link]

-

European Patent Office. (1984). EP 0110559 A1 - Process for the preparation of 4-chloro-2-nitrobenzonitrile. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). (A) - o-Nitrobenzenesulfonyl Chloride. Retrieved from [Link]

- Google Patents. (n.d.). DE3501754A1 - Sulphonation of ortho-nitrochlorobenzene, para-nitrochlorobenzene and ortho-nitrotoluene.

- Google Patents. (n.d.). US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.

-

Justia Patents. (1991). Process for the preparation of aromatic sulfonyl chlorides. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-2-nitrophenylsulfonyl chloride | C6H3Cl2NO4S | CID 20631. Retrieved from [Link]

Sources

- 1. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Buy this compound | 4533-96-4 [smolecule.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. brainly.in [brainly.in]

- 5. reddit.com [reddit.com]

- 6. researchgate.net [researchgate.net]

- 7. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]

- 8. macro.lsu.edu [macro.lsu.edu]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

- 11. PPT - Safety Measures and Handling Protocols for Chlorosulphonic Acid PowerPoint Presentation - ID:13097081 [slideserve.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. This compound 97 4533-96-4 [sigmaaldrich.com]

- 14. benchchem.com [benchchem.com]

- 15. Benzenesulfonyl chloride, 4-chloro-3-nitro- | SIELC Technologies [sielc.com]

Solubility Profile of 4-Chloro-2-nitrobenzenesulfonyl Chloride in Organic Solvents: A Guide for Synthetic and Medicinal Chemists

An In-depth Technical Guide for Researchers

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 4-chloro-2-nitrobenzenesulfonyl chloride, a critical reagent in organic synthesis, particularly for the installation of the nosyl protecting group. The document delves into the theoretical principles governing its solubility, presents a qualitative solubility profile based on available data, and offers a detailed experimental protocol for quantitative determination. Furthermore, it explores the practical implications of its solubility in the context of reaction optimization, purification, and drug development workflows. This guide is intended for researchers, scientists, and drug development professionals who handle this reagent and require a deep understanding of its behavior in various solvent systems.

Introduction: The Synthetic Utility of this compound

This compound, often referred to as nosyl chloride, is a versatile electrophilic reagent widely employed in organic chemistry. Its primary application lies in the protection of primary and secondary amines and alcohols.[1] The resulting nosylamides and nosyl esters exhibit robust stability across a wide range of reaction conditions, yet the nosyl group can be selectively cleaved under specific, often mild, conditions. This combination of stability and selective lability makes it an invaluable tool in multi-step synthetic campaigns, particularly in the synthesis of complex pharmaceuticals and biologically active compounds.[1][2]

A thorough understanding of the solubility of this compound is paramount for its effective utilization. Solvent selection directly impacts reaction kinetics, impurity profiles, and the feasibility of downstream processing, including product isolation and purification. This guide aims to provide the necessary theoretical foundation and practical knowledge to empower researchers to make informed decisions regarding solvent choice, thereby optimizing their synthetic outcomes.

Physicochemical Properties

This compound is a pale yellow to beige crystalline solid.[1][2] Its key physicochemical properties are summarized below, providing a foundational understanding of its molecular nature.

| Property | Value | Reference |

| Molecular Formula | C₆H₃Cl₂NO₄S | [3] |

| Molecular Weight | 256.06 g/mol | [3] |

| Melting Point | 75-79 °C | [1][4] |

| Appearance | Pale yellow to beige solid | [1] |

| Hazards | Corrosive, Lachrymator, Moisture Sensitive | [1][3][5] |

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For a solution to form, the energy released from solute-solvent interactions must be sufficient to overcome the energy required to break apart solute-solute and solvent-solvent interactions.

The molecular structure of this compound contains several distinct features that dictate its solubility profile:

-

Polar Functional Groups: The sulfonyl chloride (-SO₂Cl) and nitro (-NO₂) groups are strongly electron-withdrawing and highly polar. These groups can participate in dipole-dipole interactions with polar solvents.

-

Aromatic System: The benzene ring is a large, nonpolar moiety that favors interactions with other nonpolar molecules through van der Waals forces.

-

Chlorine Substituent: The chloro group adds to the molecule's overall molecular weight and contributes to its polar character.

This combination of a nonpolar aromatic core and highly polar functional groups results in an amphiphilic character. Consequently, the compound's solubility is a fine balance between these opposing characteristics. It is generally insoluble in water, as the large hydrophobic benzene ring disrupts the strong hydrogen bonding network of water.[2] Conversely, it exhibits good solubility in solvents that can effectively solvate both the polar and nonpolar regions of the molecule, such as polar aprotic solvents.[1][2]

Solubility Profile

| Solvent Class | Solvent Example | Qualitative Solubility | Rationale | Reference |

| Polar Aprotic | Dichloromethane (DCM) | Good | The polarity of DCM can solvate the -SO₂Cl and -NO₂ groups, while its organic nature interacts favorably with the aromatic ring. Halogen-halogen interactions may also contribute. | [1] |

| Acetone | Good | The strong dipole of the ketone functional group interacts well with the polar groups of the solute. | [1][2] | |

| Dimethyl Sulfoxide (DMSO) | Good | A highly polar aprotic solvent capable of strong dipole-dipole interactions. | [2] | |

| Tetrahydrofuran (THF) | Soluble | A moderately polar ether that can solvate the molecule effectively. | [6] | |

| Ethyl Acetate | Soluble | A moderately polar solvent suitable for many reactions. | [6] | |

| Polar Protic | Water | Insoluble | The large nonpolar aromatic ring cannot overcome the strong hydrogen bonding of water molecules. The compound is also prone to hydrolysis. | [1][2] |

| Alcohols (e.g., Ethanol) | Low to Moderate | Solubility is limited. The sulfonyl chloride group can react with alcohols (solvolysis), making them unsuitable as inert solvents for many applications. | ||

| Nonpolar | Toluene | Soluble | The aromatic nature of toluene interacts favorably with the benzene ring of the solute. | [6][7] |

| Hexanes / Heptane | Low / Insoluble | The nonpolar nature of alkanes cannot effectively solvate the highly polar functional groups of the molecule. | [8] | |

| Diethyl Ether | Soluble | While less polar than THF, it can still act as an effective solvent. | [9] |

Experimental Protocol for Quantitative Solubility Determination

Given the scarcity of public quantitative data, researchers must often determine solubility experimentally. The following protocol outlines a reliable method for determining the solubility of this compound, incorporating necessary safety precautions.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature (e.g., 25 °C).

Materials:

-

This compound (purity >97%)

-

Selected anhydrous organic solvents

-

Scintillation vials or screw-cap test tubes with PTFE-lined caps

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Syringes and 0.22 µm PTFE syringe filters

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument.

Methodology:

-

Preparation of Saturated Solutions: a. Add an excess amount of this compound to a series of vials (a visible excess of solid should remain). b. Add a known volume (e.g., 5.0 mL) of the desired anhydrous solvent to each vial. c. Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). d. Equilibrate the samples for at least 24 hours to ensure the solution reaches saturation. The system should be visually inspected to confirm that excess solid remains.

-

Sample Withdrawal and Preparation: a. After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle. b. Carefully withdraw an aliquot (e.g., 1.0 mL) of the supernatant using a syringe, ensuring no solid particles are disturbed. c. Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a pre-weighed vial to remove any suspended microcrystals. d. Weigh the filtered aliquot to determine its mass and calculate the density of the solution. e. Quantitatively transfer the filtered aliquot to a volumetric flask and dilute with a suitable solvent (e.g., acetonitrile) to a concentration within the calibrated range of the analytical method.

-

Analysis and Quantification: a. Prepare a series of calibration standards of this compound of known concentrations. b. Analyze the calibration standards and the diluted sample solution by a validated analytical method (e.g., HPLC-UV). c. Construct a calibration curve by plotting the analytical response versus concentration. d. Determine the concentration of the diluted sample from the calibration curve.

-

Calculation of Solubility: a. Calculate the concentration of the original saturated solution by accounting for the dilution factor. b. Express the solubility in desired units, such as g/100 mL or mol/L.

Diagram of Experimental Workflow:

Caption: Workflow for quantitative solubility determination.

Safety Considerations: this compound is a corrosive and moisture-sensitive compound.[3][5] All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[10] Use anhydrous solvents and avoid exposure to atmospheric moisture to prevent hydrolysis of the sulfonyl chloride group.[2]

Practical Implications in Research and Drug Development

The solubility profile of this compound directly influences several stages of the chemical synthesis and drug development process.

-

Solvent Selection for Reactions: For the protection of amines or alcohols, a solvent in which both the substrate and the nosyl chloride are highly soluble is preferred. Polar aprotic solvents like dichloromethane or ethyl acetate are excellent choices as they promote high concentrations of reactants, potentially leading to faster reaction rates, while minimizing side reactions like solvolysis.[1]

-

Purification Strategies: The differential solubility of the reagent and the product can be exploited for purification.

-

Crystallization: If the nosylated product has lower solubility than the starting materials or byproducts in a particular solvent system, crystallization can be an effective purification method.

-

Precipitation/Anti-solvent Addition: The low solubility of this compound in nonpolar solvents like hexanes can be used to precipitate the product from a reaction mixture. After a reaction in a solvent like dichloromethane, the addition of hexanes as an anti-solvent can induce selective precipitation of the desired nosylated product, leaving more soluble impurities behind.

-

-

Work-up Procedures: Understanding the compound's insolubility in water is critical for designing aqueous work-up procedures to quench reactions and remove water-soluble byproducts. However, the potential for hydrolysis in aqueous basic conditions must be considered.

-

Handling and Storage: The compound's hygroscopic nature and reactivity with moisture necessitate storage in a tightly sealed container in a dry environment, such as a desiccator.[1]

Diagram of Logical Relationships:

Caption: Impact of solubility on key synthetic operations.

Conclusion

This compound is an indispensable reagent for synthetic chemists. A comprehensive grasp of its solubility in organic solvents is not merely academic but a practical necessity for optimizing its use. This guide has provided a theoretical framework for understanding its solubility, a qualitative summary of its behavior in common solvents, and a robust protocol for its quantitative determination. By leveraging this knowledge, researchers in both academic and industrial settings can enhance the efficiency, reproducibility, and safety of their synthetic endeavors, ultimately accelerating the pace of discovery and development.

References

-

Smolecule. (n.d.). Buy this compound | 4533-96-4. Retrieved from Smolecule website.[1]

-

Solubility of Things. (n.d.). This compound. Retrieved from Solubility of Things website.[2]

-

Sigma-Aldrich. (n.d.). This compound 97%. Retrieved from Sigma-Aldrich website.[4]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.[11]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from University of Colorado Boulder website.[8]

-

PubChem. (n.d.). 4-Chloro-2-nitrophenylsulfonyl chloride. Retrieved from PubChem website.[3]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.[12]

-

Unknown. (2023, August 31). Solubility of Organic Compounds.

-

Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from Chemistry LibreTexts website.[13]

-

Sigma-Aldrich. (n.d.). 4-Nitrobenzenesulfonyl chloride 97%. Retrieved from Sigma-Aldrich website.

-

CymitQuimica. (n.d.). CAS 98-74-8: Benzenesulfonyl chloride, 4-nitro-. Retrieved from CymitQuimica website.[9]

-

ChemicalBook. (2025, January 27). This compound | 4533-96-4. Retrieved from ChemicalBook website.[14]

-

ChemBK. (2024, April 10). 4-NITROBENZENESULFONYL CHLORIDE. Retrieved from ChemBK website.[7]

-

DC Fine Chemicals. (n.d.). Safety Data Sheet. Retrieved from DC Fine Chemicals website.[5]

-

CDH Fine Chemical. (n.d.). 4-NITRO BENZENE SULFONYL CHLORIDE CAS No 98-74-8. Retrieved from CDH Fine Chemical website.[10]

-

TCI Chemicals. (n.d.). SAFETY DATA SHEET. Retrieved from TCI Chemicals website.

-

Thermo Scientific Chemicals. (n.d.). 4-Nitrobenzenesulfonyl chloride, 97% 25 g. Retrieved from Thermo Scientific Chemicals website.[6]

Sources

- 1. Buy this compound | 4533-96-4 [smolecule.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 4-Chloro-2-nitrophenylsulfonyl chloride | C6H3Cl2NO4S | CID 20631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 97 4533-96-4 [sigmaaldrich.com]

- 5. dcfinechemicals.com [dcfinechemicals.com]

- 6. 4-Nitrobenzenesulfonyl chloride, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. chembk.com [chembk.com]

- 8. chem.ws [chem.ws]

- 9. CAS 98-74-8: Benzenesulfonyl chloride, 4-nitro- [cymitquimica.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. m.youtube.com [m.youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. This compound | 4533-96-4 [chemicalbook.com]

A Comprehensive Technical Guide to the Stability and Storage of 4-Chloro-2-nitrobenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-nitrobenzenesulfonyl chloride is a pivotal reagent in organic synthesis, prized for its role in the introduction of the "nosyl" (Ns) protecting group for amines, a cornerstone in the multi-step synthesis of complex molecules and active pharmaceutical ingredients. Its reactivity, governed by the electrophilic sulfonyl chloride moiety and the electron-withdrawing nature of the nitro and chloro substituents, also dictates its inherent stability challenges. This guide offers a detailed exploration of the factors influencing the stability of this compound and provides evidence-based best practices for its long-term storage and handling to ensure its integrity and performance in sensitive applications.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling.

| Property | Value |

| Molecular Formula | C₆H₃Cl₂NO₄S |

| Molecular Weight | 256.06 g/mol |

| Appearance | Pale yellow to beige solid[1] |

| Melting Point | 75-79 °C[1] |

| Solubility | Soluble in polar aprotic solvents like dichloromethane and acetone; insoluble in water.[1] |

| Hygroscopicity | Hygroscopic; readily absorbs moisture from the atmosphere.[1] |

Stability Profile and Degradation Pathways

The stability of this compound is primarily compromised by two factors: moisture and elevated temperatures. These factors can act independently or in concert to degrade the compound, impacting its purity and reactivity.

Hydrolytic Instability

The most significant degradation pathway for this compound is hydrolysis. The sulfonyl chloride functional group is highly susceptible to nucleophilic attack by water. This reaction is often autocatalytic as the hydrogen chloride (HCl) byproduct can accelerate further hydrolysis.

The primary hydrolysis product is 4-chloro-2-nitrobenzenesulfonic acid, with the concomitant formation of hydrochloric acid.[1]

Caption: Figure 2: A potential thermal decomposition pathway.

It is crucial to avoid heating this compound unnecessarily, and any purification involving heating, such as distillation, should be approached with extreme caution and ideally avoided.

Recommended Storage and Handling Protocols

To maintain the long-term stability and purity of this compound, stringent storage and handling procedures are imperative.

Storage Conditions

The following table summarizes the recommended storage conditions to mitigate hydrolytic and thermal degradation.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool environment, refrigerated (2-8 °C) is preferred. | Minimizes thermal decomposition and slows the rate of hydrolysis. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Excludes atmospheric moisture, the primary degradation agent. |

| Container | Use tightly sealed containers made of compatible materials. | Prevents ingress of moisture and atmospheric gases. |

| Light | Protect from light. | While not as critical as moisture and heat, protection from light is a general best practice for storing reactive organic compounds. |

Material Compatibility

Choosing the appropriate container material is vital to prevent contamination and degradation of both the compound and the container.

-

Recommended Materials : Borosilicate glass (Type I) is the preferred primary container material due to its inertness. For secondary containment and laboratory apparatus, polytetrafluoroethylene (PTFE) and other fluorinated polymers are excellent choices.

-

Materials to Avoid : Avoid storage in containers made of materials that can be attacked by acids, such as metals (including stainless steel, which can be corroded by HCl generated from hydrolysis) and certain plastics that may become brittle or leach impurities. [2]

Experimental Protocols for Stability Assessment

A systematic approach to evaluating the stability of this compound is crucial for quality control and for establishing appropriate re-test dates.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential to separate the intact this compound from its potential degradation products.

Protocol: Reversed-Phase HPLC for Purity Determination

-

Instrumentation : A standard HPLC system with a UV detector.

-

Column : C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase : An isocratic or gradient mixture of acetonitrile and water (with 0.1% trifluoroacetic acid or phosphoric acid for peak shaping). The exact ratio should be optimized to achieve good separation.

-

Flow Rate : 1.0 mL/min.

-

Detection Wavelength : UV detection at a wavelength where both the parent compound and expected degradation products have significant absorbance (e.g., 254 nm).

-

Sample Preparation : Accurately weigh a small amount of this compound and dissolve it in a suitable dry, aprotic solvent (e.g., acetonitrile) to a known concentration.

-

Analysis : Inject a known volume of the sample solution onto the HPLC system and record the chromatogram. The purity can be determined by the area percentage of the main peak.

Accelerated Stability Study Protocol

This protocol is designed to predict the long-term stability of this compound by subjecting it to stress conditions.

Objective : To evaluate the impact of elevated temperature and humidity on the purity of this compound over a defined period.

Methodology :

-

Initial Analysis (T=0) :

-

Perform initial purity analysis on a batch of this compound using the validated HPLC method described above.

-

Conduct a visual inspection of the material's appearance.

-

-

Sample Preparation for Stress Conditions :

-

Aliquot the sample into several vials made of an inert material (e.g., amber glass) with PTFE-lined caps.

-

Some samples should be stored in tightly sealed containers, while others can be left in containers that are not hermetically sealed to simulate exposure to ambient humidity.

-

-

Storage Conditions :

-

Place the vials in stability chambers under the following conditions as per ICH guidelines:[3][4]

-

Accelerated : 40 °C ± 2 °C / 75% RH ± 5% RH

-

Intermediate : 30 °C ± 2 °C / 65% RH ± 5% RH (if significant change is observed at accelerated conditions)

-

Long-term (Control) : 25 °C ± 2 °C / 60% RH ± 5% RH or 5 °C ± 3 °C

-

-

-

Time Points for Analysis :

-

For the accelerated study, test the samples at regular intervals, for example, at 1, 3, and 6 months. [3]5. Analysis at Each Time Point :

-

At each time point, remove a vial from each storage condition.

-

Allow the vial to equilibrate to room temperature before opening to prevent condensation.

-

Perform a visual inspection.

-

Analyze the sample for purity using the established HPLC method.

-

-

Data Evaluation :

-

Compare the purity of the stressed samples to the initial (T=0) purity and the control sample.

-

Identify and, if possible, quantify any degradation products.

-

Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.

-

Caption: Figure 3: Workflow for an accelerated stability study.

Conclusion

The chemical integrity of this compound is paramount for its successful application in research and development. Its primary vulnerabilities are hydrolysis and, to a lesser extent, thermal decomposition. By implementing the stringent storage and handling protocols outlined in this guide—namely, maintaining a cool, dry, and inert environment in compatible containers—researchers can significantly extend the shelf-life and preserve the purity of this critical reagent. Furthermore, the adoption of systematic stability testing, including the use of a validated HPLC method and accelerated stability studies, provides a robust framework for quality assurance and ensures the reliability of experimental outcomes.

References

-

Solubility of Things. This compound. [Link]

-

SD Fine-Chem Limited. SULPHURYL CHLORIDE. [Link]

-

Journal of the Chemical Society B: Physical Organic. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. [Link]

-

PubChem. 4-Chloro-2-nitrophenylsulfonyl chloride. [Link]

-

DC Fine Chemicals. Safety Data Sheet. [Link]

-

ResearchGate. (PDF) Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. [Link]

-

ChemRxiv. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]

-

European Medicines Agency. Guideline on Stability Testing: Stability testing of existing active substances and related finished products. [Link]

-

PubChem. 4-Nitrobenzenesulfonyl chloride. [Link]

-

ICH. Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

- Google Patents. CN101570501B - Method for synthesizing p-nitrobenzenesulfonyl chloride.

-

ResearchGate. (PDF) Degradation of trace aqueous 4-chloro-2-nitrophenol occurring in pharmaceutical industrial wastewater by ozone. [Link]

-

Canadian Journal of Chemistry. Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. [Link]

- Google Patents. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.

-

PubMed. Determination of p-chloronitrobenzene and its metabolites in urine by reversed-phase high-performance liquid chromatography. [Link]

-

ResearchGate. HPLC elution profiles of the samples collected from different time intervals (0, 4, 8 and 12 h) during the degradation of 4C2NP by marine strain MW-1. All chromatograms have been recorded at 290 nm. [Link]

-

Science.gov. accelerated stability testing: Topics by Science.gov. [Link]

-

MDPI. Accelerated Shelf-Life and Stability Testing of Hydrolyzed Corn Starch Films. [Link]

-

RayPCB. Effective Ways of Moisture Sensitive Device Storage and Handling. [Link]

-

PCBCart. Effective Ways of Moisture Sensitive Device Storage and Handling. [Link]

-

ALLPCB. How to Handle Moisture-Sensitive Components During Assembly. [Link]

-

UCSD Blink. Chemical Compatibility Guidelines. [Link]

-

EPA. Incompatible Chemicals Storage. [Link]

-

Cole-Parmer. Chemical Compatibility Database. [Link]

-

Walchem. Chemical Compatibility Chart. [Link]

-

Wikipedia. Sulfonyl halide. [Link]

- Google Patents.

-

ResearchGate. (PDF) Decontamination of 4-Chloro-2-Nitrophenol from Aqueous Solution by Graphene Adsorption: Equilibrium, Kinetic, and Thermodynamic. [Link]

-

ELTRA. TGA Thermostep - THERMOGRAVIMETRIC ANALYZER. [Link]

-

A Practical Guide to MSL: Handling and Storing Sensitive Components. [Link]

Sources

Understanding the Reagent: A Profile of 4-Chloro-2-nitrobenzenesulfonyl Chloride

An In-Depth Technical Guide to the Safe Handling and Application of 4-Chloro-2-nitrobenzenesulfonyl Chloride

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the safety protocols and handling precautions for this compound. As a Senior Application Scientist, the following guide is structured to impart not only procedural steps but also the fundamental principles that ensure a self-validating system of safety and experimental integrity.

This compound, with the CAS number 4533-96-4, is a highly reactive organic compound extensively utilized in organic synthesis.[1][2] Its utility is primarily derived from the sulfonyl chloride functional group, which acts as a potent electrophile.[3] This reactivity, however, necessitates a thorough understanding of its properties to ensure safe handling.

The molecule's structure, featuring a benzene ring substituted with a sulfonyl chloride, a nitro group, and a chlorine atom, contributes to its reactivity and potential hazards.[4] It is this specific combination of functional groups that makes it a valuable reagent for introducing the "nosyl" group in the synthesis of pharmaceuticals and other complex organic molecules.[4]

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₆H₃Cl₂NO₄S | [1][4] |

| Molecular Weight | 256.06 g/mol | [1][4][5] |

| Appearance | Pale yellow to beige solid | [4] |

| Melting Point | 75-79 °C | [2][4][5] |

| Solubility | Soluble in polar aprotic solvents like DMSO and acetone; insoluble in water. | [6] |

| Reactivity | Highly reactive with nucleophiles; moisture-sensitive (hygroscopic). | [4][6][7] |

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

The primary hazard associated with this compound is its corrosivity.[1][4] The Globally Harmonized System (GHS) classifies it as a substance that causes severe skin burns and eye damage (H314), which is a critical piece of information for any risk assessment.[1][8]

Causality of Corrosive Action: The sulfonyl chloride moiety is highly susceptible to hydrolysis. Upon contact with moisture, such as the water present on skin, in the eyes, or in mucous membranes, it can react to form hydrochloric acid and the corresponding sulfonic acid. This in-situ generation of strong acids is the underlying cause of its severe corrosive effects.

GHS Hazard Profile:

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 1B | Danger | H314: Causes severe skin burns and eye damage.[1][8] |

Due to these hazards, a thorough risk assessment is mandatory before any experimental work begins. This assessment should consider the quantity of the reagent being used, the nature of the reaction, and the potential for exposure.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety protocol relies on a combination of engineering controls and appropriate personal protective equipment to minimize the risk of exposure.

Primary Engineering Controls

All work with this compound, especially when handling the solid or preparing solutions, must be conducted in a certified chemical fume hood.[9][10] The fume hood provides critical protection by containing dust and potential vapors, preventing inhalation. The ventilation system should be regularly checked to ensure it is functioning correctly.

Essential Personal Protective Equipment (PPE)

The selection of PPE is critical and should be based on a comprehensive risk assessment. The following are mandatory when handling this compound:

-

Eye and Face Protection: Chemical safety goggles are the minimum requirement.[8][11] Given the severe corrosive nature of the compound, a face shield worn over safety goggles is strongly recommended to protect the entire face from splashes.[8][12]

-

Skin Protection:

-

Gloves: Chemically resistant gloves are essential. Nitrile gloves may offer some protection for incidental contact, but for prolonged handling or in the event of a spill, heavier-duty gloves such as butyl rubber or Viton should be considered. Always inspect gloves for any signs of degradation or perforation before use and dispose of them properly after handling the chemical.[8]

-

Protective Clothing: A flame-retardant lab coat is standard. For larger-scale operations, a chemical-resistant apron or a full chemical suit may be necessary to prevent skin contact.[8]

-

-

Respiratory Protection: If there is a risk of generating dust and the engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter is required.[13]

Workflow for Donning and Doffing PPE:

The following diagram illustrates the correct sequence for putting on and taking off PPE to prevent cross-contamination.

Caption: Correct sequence for donning and doffing PPE.

Handling and Storage Protocols: Ensuring Stability and Safety

Proper handling and storage procedures are paramount to prevent accidental exposure and maintain the integrity of the reagent.

Safe Handling Practices

-

Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[8]

-

Avoid the formation of dust when handling the solid.[8] Use appropriate tools for weighing and transferring the material.

-

Keep the container tightly closed when not in use to prevent the absorption of moisture, which can degrade the compound and create a hazardous situation.[8][11]

-

Be aware of incompatible materials. This compound should be kept away from strong bases, oxidizing agents, and water.[14]

Storage Requirements

-

Store in a cool, dry, and well-ventilated area away from incompatible substances.[8][11]

-

The storage area should be designated for corrosive materials.[5]

-

Due to its hygroscopic nature, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[2]

Emergency Procedures: A Plan for Every Contingency

In the event of an accidental exposure or spill, a swift and correct response is crucial to mitigate harm.

First Aid Measures

Immediate medical attention is required for all exposure routes.[12]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][13] Remove contact lenses if present and easy to do so.[13] Seek immediate medical attention from an ophthalmologist.[13]

-

Skin Contact: Immediately remove all contaminated clothing and shoes.[11][13] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[13] Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air immediately.[11][13] If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration, but do not use mouth-to-mouth resuscitation.[11] Seek immediate medical attention.[11]

-

Ingestion: Do NOT induce vomiting.[8][11] If the victim is conscious and alert, rinse their mouth with water and give them two glasses of water to drink.[13] Never give anything by mouth to an unconscious person.[8][11] Seek immediate medical attention.

Spill Response Protocol

The response to a spill will depend on its size and location.

-

Minor Spill (in a fume hood):

-

Ensure appropriate PPE is worn.

-

Contain the spill with a non-combustible absorbent material like sand, vermiculite, or cat litter.[15][16]

-

Carefully sweep up the absorbed material and place it into a suitable, labeled container for hazardous waste.[8] Avoid creating dust.[8]

-

Decontaminate the area with a suitable solvent, followed by soap and water.

-

-

Major Spill (outside a fume hood):

Decision Tree for Spill Response:

Caption: Decision-making workflow for spill response.

Waste Disposal

All waste containing this compound, including empty containers, contaminated absorbents, and PPE, must be treated as hazardous waste.[13]

-

Collect waste in clearly labeled, sealed containers.[8]

-

Do not mix with other waste streams unless instructed to do so by your institution's environmental health and safety office.[13]

-

Arrange for disposal through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[8][13]

Conclusion: A Culture of Safety

This compound is a valuable reagent in chemical synthesis, but its potent reactivity demands a culture of safety and a thorough understanding of its hazards. By implementing robust engineering controls, utilizing the correct personal protective equipment, and adhering to the detailed handling, storage, and emergency procedures outlined in this guide, researchers can mitigate the risks and ensure a safe and productive laboratory environment. The causality-driven approach to safety protocols fosters a deeper understanding and promotes a self-validating system of best practices in the laboratory.

References

-

PubChem. 4-Chloro-2-nitrophenylsulfonyl chloride | C6H3Cl2NO4S | CID 20631. [Link]

-

Solubility of Things. This compound. [Link]

-

Alfa Aesar. 4-Chloro-3-nitrobenzenesulfonyl chloride - SAFETY DATA SHEET. [Link]

-

American Chemical Society. Guide for Chemical Spill Response. [Link]

-

Safety & Risk Services. Chemical Spill Clean-up Procedure. [Link]

-

Chongqing Chemdad Co. This compound. [Link]

Sources

- 1. 4-Chloro-2-nitrophenylsulfonyl chloride | C6H3Cl2NO4S | CID 20631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. CAS 98-74-8: Benzenesulfonyl chloride, 4-nitro- [cymitquimica.com]

- 4. Buy this compound | 4533-96-4 [smolecule.com]

- 5. This compound 97 4533-96-4 [sigmaaldrich.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 4-Nitrobenzenesulfonyl Chloride|High-Purity Reagent [benchchem.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. acs.org [acs.org]

- 16. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

A Comprehensive Guide to the Spectroscopic Characterization of 4-Chloro-2-nitrobenzenesulfonyl Chloride

Introduction: The Critical Role of 4-Chloro-2-nitrobenzenesulfonyl Chloride in Synthetic Chemistry

This compound is a pivotal reagent in modern organic synthesis, primarily utilized for the introduction of the "nosyl" protecting group onto amines and other nucleophilic functionalities. Its utility stems from the robust nature of the resulting sulfonamide and the well-defined conditions for its subsequent cleavage. Given its role as a critical building block in multi-step syntheses, particularly in pharmaceutical and agrochemical research, the unambiguous confirmation of its structure and purity is of paramount importance. This technical guide provides an in-depth analysis of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy—employed for the comprehensive characterization of this compound.

This guide is designed for researchers, scientists, and drug development professionals, offering not just data, but a framework for understanding the principles behind the data acquisition and interpretation. We will delve into the causality of experimental choices and provide self-validating protocols to ensure the integrity of the analytical results.

Molecular Structure and Spectroscopic Overview

The molecular structure of this compound, with the chemical formula C₆H₃Cl₂NO₄S, dictates its unique spectroscopic signature.[1] The benzene ring is substituted with three electron-withdrawing groups: a chloro group at position 4, a nitro group at position 2, and a sulfonyl chloride group at position 1. These substituents create a distinct electronic environment, which is reflected in the NMR and IR spectra.

Caption: Molecular Structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus.[1] For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern of the benzene ring.

¹H NMR Spectroscopy: A Window into the Proton Environment

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 8.20 - 8.30 | d | J ≈ 2.0 |

| H-5 | 7.90 - 8.00 | dd | J ≈ 8.5, 2.0 |

| H-6 | 8.05 - 8.15 | d | J ≈ 8.5 |

Interpretation of the Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The powerful electron-withdrawing nature of the nitro, sulfonyl chloride, and chloro groups deshields these protons, shifting their signals downfield.

-

H-3: This proton is situated between the nitro and sulfonyl chloride groups, experiencing the strongest deshielding effect, and is therefore predicted to have the highest chemical shift. It is expected to appear as a doublet due to coupling with H-5 (meta-coupling).

-

H-5: This proton is coupled to both H-6 (ortho-coupling) and H-3 (meta-coupling), leading to a predicted doublet of doublets.

-

H-6: This proton is adjacent to the sulfonyl chloride group and is coupled to H-5 (ortho-coupling), resulting in a doublet.

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). Due to the reactivity of sulfonyl chlorides, aprotic deuterated solvents are essential.[1]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (for a 500 MHz spectrometer):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: A range covering the aromatic region (e.g., 0-10 ppm).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm).

-

Integrate the signals to determine the relative ratios of the protons.

-

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 140 - 142 |

| C-2 | 148 - 150 |

| C-3 | 125 - 127 |

| C-4 | 135 - 137 |

| C-5 | 130 - 132 |

| C-6 | 133 - 135 |

Interpretation of the Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals for the six carbon atoms of the benzene ring.

-

C-1 and C-2: These carbons, directly attached to the electron-withdrawing sulfonyl chloride and nitro groups, respectively, will be the most deshielded and appear at the lowest field.

-

C-4: The carbon bearing the chloro group will also be deshielded.

-

C-3, C-5, and C-6: These carbons will appear at higher fields compared to the substituted carbons.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrument Parameters (for a 125 MHz spectrometer):

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: A range covering the aromatic region (e.g., 100-160 ppm).

-

-

Data Processing:

-

Apply a Fourier transform, phase correct, and baseline correct the spectrum.

-

Calibrate the chemical shift scale using the CDCl₃ solvent peak (δ 77.16 ppm).

-

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the characteristic functional groups within a molecule. For this compound, the IR spectrum will be dominated by the strong absorptions of the sulfonyl chloride and nitro groups.

Predicted IR Absorption Bands

| Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity |

| S=O Asymmetric Stretch | 1370 - 1390 | Strong |

| S=O Symmetric Stretch | 1170 - 1190 | Strong |

| NO₂ Asymmetric Stretch | 1530 - 1550 | Strong |

| NO₂ Symmetric Stretch | 1340 - 1360 | Strong |

| C=C Aromatic Stretch | 1450 - 1600 | Medium to Weak |

| S-Cl Stretch | 550 - 650 | Medium |

| C-Cl Stretch | 700 - 800 | Medium |

Interpretation of the Predicted IR Spectrum

The presence of strong absorption bands in the specified regions provides compelling evidence for the key functional groups:

-

Sulfonyl Chloride Group: Two very strong and sharp bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds are characteristic of sulfonyl chlorides.

-

Nitro Group: Two strong bands for the asymmetric and symmetric stretching of the N=O bonds are indicative of the nitro functionality.

-

Aromatic Ring: Weaker absorptions in the 1450-1600 cm⁻¹ region confirm the presence of the benzene ring.

-

S-Cl and C-Cl Bonds: Absorptions in the lower frequency "fingerprint" region are expected for the S-Cl and C-Cl stretching vibrations.

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation:

-

Place a small amount of the solid this compound directly onto the ATR crystal.

-

-

Instrument Parameters:

-

Technique: ATR is preferred for solid samples as it requires minimal sample preparation.

-

Scan Range: 4000 - 400 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Resolution: 4 cm⁻¹.

-

-

Data Acquisition and Processing:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Workflow for Spectroscopic Analysis

Caption: Workflow for the comprehensive spectroscopic analysis of this compound.

Conclusion: A Synergistic Approach to Structural Verification

The combination of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a robust and comprehensive methodology for the structural characterization of this compound. While this guide presents predicted data based on established spectroscopic principles and data from analogous compounds, the outlined protocols provide a clear path for obtaining and interpreting experimental data. The synergistic use of these techniques allows for the unambiguous confirmation of the compound's identity and purity, which is a critical step in ensuring the reliability and reproducibility of synthetic procedures in research and development.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

The Nosyl Chloride Protecting Group: A Legacy of Strategic Amine Activation in Complex Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate art of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular architectures. Among the arsenal of functionalities available to the modern chemist, the 2- and 4-nitrobenzenesulfonyl (nosyl or Ns) groups have carved a significant niche, particularly for the protection of primary and secondary amines.[1] This guide provides a comprehensive exploration of the discovery, history, and application of nosyl chloride as a powerful tool in chemical synthesis, with a focus on the underlying principles that govern its utility. We will delve into its mechanism of action, its advantages over other sulfonyl protecting groups, and provide detailed protocols for its implementation, offering field-proven insights for researchers at the forefront of discovery.

A Tale of Two Eras: The Genesis and Renaissance of the Nosyl Group